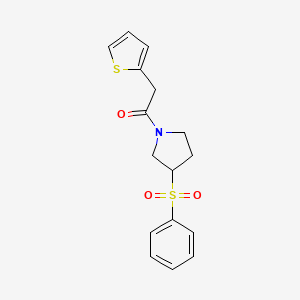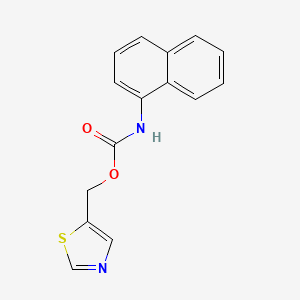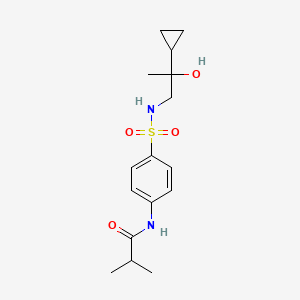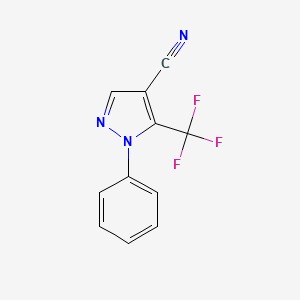![molecular formula C13H12F3N3O B2361141 4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 69586-72-7](/img/structure/B2361141.png)
4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, and two double bonds .
Molecular Structure Analysis
The compound contains a pyrazolone ring, which is a five-membered heterocyclic ring with three carbon atoms and two nitrogen atoms. It also has a dimethylamino group attached to the pyrazolone ring, and a phenyl group attached to one of the carbon atoms of the ring .Chemical Reactions Analysis
Pyrazolones are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The presence of the dimethylamino group could potentially make the compound more reactive towards electrophiles.Aplicaciones Científicas De Investigación
Agricultural Chemistry
The pyrazolone derivative’s chemical properties allow it to be used in agricultural chemistry, particularly in the synthesis of herbicides and pesticides. Its structural adaptability enables the creation of compounds that are selective in targeting pests while being safe for crops.
Each of these applications leverages the unique chemical properties of 4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , demonstrating its versatility and potential in scientific research. The compound’s ability to be modified and its interaction with biological systems make it a valuable asset in the development of new pharmaceuticals, materials, and agricultural products .
Direcciones Futuras
Propiedades
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-2-phenyl-5-(trifluoromethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c1-18(2)8-10-11(13(14,15)16)17-19(12(10)20)9-6-4-3-5-7-9/h3-8H,1-2H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBSLPLEAZYVLF-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=NN(C1=O)C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/no-structure.png)
![2-[(1-But-3-enylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2361059.png)
![N-(3,5-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2361060.png)


![4-(3,6-Dihydro-2H-pyridin-1-yl)-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2361064.png)
![4-Methyl-2,6-bis(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2361066.png)
![1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2361068.png)
![N-[2-[4-(1-adamantyl)phenoxy]ethyl]-2,2-dimethylpropanamide](/img/structure/B2361069.png)



![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2361079.png)